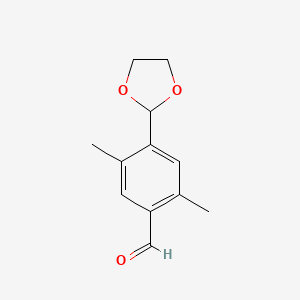

4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde

Description

4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde is a benzaldehyde derivative featuring a dioxolane-protected aldehyde group at the para position and methyl substituents at the 2- and 5-positions of the aromatic ring. The dioxolane moiety serves as a protective group for the aldehyde, enhancing stability under basic or neutral conditions while allowing controlled release of the reactive aldehyde via acidic hydrolysis . This compound is primarily utilized in polymer chemistry as a precursor for photoinitiators, enabling free-radical polymerization under blue LED light . Its synthetic pathway involves multistep reactions starting from substituted benzaldehydes and imidazole derivatives, with yields influenced by substituent steric effects and reaction conditions .

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)-2,5-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-6-11(12-14-3-4-15-12)9(2)5-10(8)7-13/h5-7,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRJAELZFWZENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2OCCO2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde typically involves the following steps:

Formation of the Dioxolane Ring: The dioxolane ring is formed through the reaction of a suitable diol with a dihalide or by the cyclization of a hydroxyalkyl compound.

Introduction of the Benzaldehyde Group: The benzaldehyde group is introduced through a formylation reaction, often using reagents like formyl chloride or formic acid in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the aldehyde group to a carboxylic acid.

Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) and bromine (Br₂).

Major Products Formed:

Oxidation: 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzoic acid.

Reduction: 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its dioxolane ring and aldehyde group make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde can be used as a probe or reagent in biochemical assays. Its reactivity with various biomolecules allows for the study of enzyme mechanisms and metabolic pathways.

Medicine: In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceuticals. Its structural features can be exploited to create new drugs with potential therapeutic applications.

Industry: In the chemical industry, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism by which 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with enzymes through its aldehyde group, forming Schiff bases or other adducts. The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the binding affinity and specificity of the compound.

Molecular Targets and Pathways:

Enzymes: The compound may target specific enzymes involved in metabolic pathways, modulating their activity.

Receptors: It can interact with receptors on cell surfaces, triggering signaling cascades.

Metabolic Pathways: It may influence various metabolic pathways by acting as an inhibitor or activator of key enzymes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound’s key structural analogs include:

- 2,5-Dimethylbenzaldehyde : Lacks the dioxolane group, exposing a free aldehyde.

- 4-(1,3-Dioxolan-2-yl)-2,5-bis(dodecyloxy)benzaldehyde (R2) : Contains bulky dodecyloxy groups instead of methyl substituents.

- 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one : Shares electron-withdrawing substituents but differs in backbone structure .

Table 1: Structural and Functional Group Differences

Reactivity and Stability

- Aldehyde Protection : The dioxolane group in the target compound stabilizes the aldehyde against nucleophilic attacks, unlike 2,5-dimethylbenzaldehyde, which is prone to oxidation or undesired side reactions . Acidic hydrolysis efficiently regenerates the free aldehyde (e.g., R4 in , % yield), enabling controlled reactivity .

- Steric Effects : R2’s dodecyloxy groups hinder imidazole cyclization, resulting in low yields (e.g., R3 synthesis, <21% yield), whereas the methyl groups in the target compound reduce steric bulk, favoring synthetic efficiency .

- Electronic Effects : Methyl and dioxolane groups donate electrons, activating the benzene ring for electrophilic substitution. In contrast, trifluoromethyl groups (as in 1-[5-(trifluoromethyl)thiophen-3-yl]ethan-1-one) withdraw electrons, altering reactivity patterns .

Table 2: Reactivity and Stability Profiles

Table 3: Application-Specific Properties

Key Research Findings and Contradictions

- Synthetic Pathway Sensitivity : Attempts to synthesize R4 from alternative reagents (R1 and R5) failed, producing R6 exclusively. This highlights the critical role of substituent compatibility in multi-step syntheses .

- Yield Challenges : The low yield of R3 (21–70%) underscores the impact of substituent bulk on reaction efficiency, a problem mitigated in the target compound by smaller methyl groups .

- Stability vs. Reactivity Trade-off : While the dioxolane group enhances stability, it necessitates acidic conditions for aldehyde activation, limiting use in pH-sensitive systems .

Biological Activity

4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including cytotoxicity, antibacterial activity, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a benzaldehyde moiety substituted with a dioxolane ring and two methyl groups at the 2 and 5 positions.

Anticancer Activity

Research has indicated that compounds similar to 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related benzaldehyde derivatives have shown IC50 values ranging from 0.01 to 70.86 μM against different tumor cell lines, suggesting a promising anticancer potential .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Thiosemicarbazone Derivative | DU145 (Prostate) | 0.01 |

| Palladium(II) Complex | K562 (Leukemia) | 0.02 |

| Benzaldehyde Derivative | HeLa (Cervical) | 23.48 |

Antibacterial Activity

The antibacterial properties of similar compounds have been evaluated against various bacterial strains. For example, certain derivatives demonstrated effective inhibition against Vibrio species with IC50 values ranging from 4.2 to 8.5 µg/mL . This suggests that 4-(1,3-Dioxolan-2-yl)-2,5-dimethylbenzaldehyde may also possess notable antibacterial effects.

Table 2: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Vibrio parahaemolyticus | 6.2 |

| Compound B | Vibrio anguillarum | 8.5 |

The mechanism by which these compounds exert their biological effects is still under investigation. However, it has been suggested that the presence of the dioxolane ring may enhance the interaction with biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions .

Case Studies

- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzaldehyde derivatives on human tumor cell lines using the MTT assay method. The results indicated that modifications to the benzaldehyde structure significantly influenced cytotoxic potency.

- Antibacterial Efficacy : Another investigation focused on the antibacterial activity of dioxolane derivatives against multiple bacterial strains, revealing that certain structural features were critical for enhancing antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.